Brevetoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

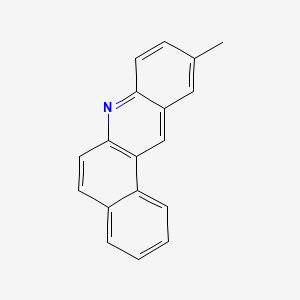

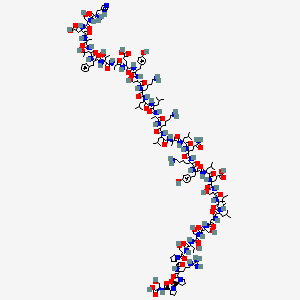

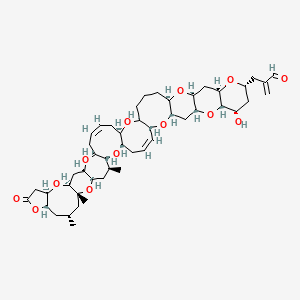

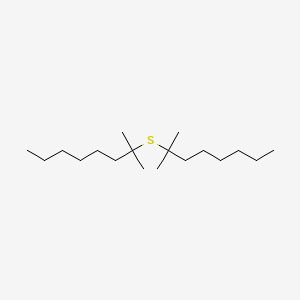

Brevetoxins are a group of polyether neurotoxins produced by the marine dinoflagellate Karenia brevisBrevetoxins are known for their potent neurotoxic effects, which can cause significant harm to marine life and humans .

Preparation Methods

Brevetoxins can be synthesized in the laboratory through complex organic synthesis routes. The synthesis of brevetoxin B, for example, was first achieved by K. C. Nicolaou and his team in 1995, involving 123 steps with an average yield of 91% per step

Chemical Reactions Analysis

Brevetoxins undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are often catalyzed by enzymes in marine organisms. For example, brevetoxin B can be metabolized by shellfish through oxidation and reduction reactions, leading to the formation of various metabolites . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Brevetoxins have several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, they are used as model compounds to study complex organic synthesis and polyether structures. In biology, brevetoxins are used to investigate the effects of neurotoxins on marine ecosystems and the mechanisms of harmful algal blooms. In medicine, brevetoxins are studied for their potential therapeutic applications, such as their ability to activate voltage-gated sodium channels, which could be useful in treating certain neurological disorders .

Mechanism of Action

Brevetoxins exert their effects by binding to voltage-gated sodium channels in nerve cells, leading to the persistent activation of these channels. This results in the continuous influx of sodium ions, disrupting normal neurological processes and causing symptoms such as neurotoxic shellfish poisoning in humans . The molecular targets of brevetoxins include specific sites on the sodium channels, which are critical for their neurotoxic effects .

Comparison with Similar Compounds

Brevetoxins are unique among marine toxins due to their polyether structure

Properties

CAS No. |

98225-48-0 |

|---|---|

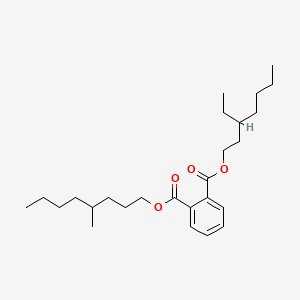

Molecular Formula |

C48H68O13 |

Molecular Weight |

853.0 g/mol |

IUPAC Name |

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal |

InChI |

InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1 |

InChI Key |

NQICGQXVXIAURW-UUSBQWGHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C |

Canonical SMILES |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)